N-[(4-fluorophenyl)methyl]-7-hydroxy-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-[(4-Fluorophenyl)methyl]-7-hydroxy-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a thiazolo[3,2-a]pyrimidine derivative characterized by a fused bicyclic core. Key structural features include:
- Position 3: A methyl group, enhancing steric stability.
- Position 5: A keto (oxo) group, contributing to electronic conjugation.
- Position 6: A carboxamide moiety with an N-[(4-fluorophenyl)methyl] substituent, which modulates lipophilicity and target interactions.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-7-hydroxy-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O3S/c1-8-7-23-15-18-13(21)11(14(22)19(8)15)12(20)17-6-9-2-4-10(16)5-3-9/h2-5,7,21H,6H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUKUVRSCTWCRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(C(=O)N12)C(=O)NCC3=CC=C(C=C3)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent Effects on Solubility and Reactivity
- Hydroxy vs. Methyl at Position 7 : The target compound’s 7-hydroxy group enhances aqueous solubility and hydrogen-bonding capacity compared to methyl () or nitro () substituents. However, this may increase susceptibility to metabolic conjugation (e.g., glucuronidation) .
- Fluorophenyl vs. Methoxy/Nitro Groups : The 4-fluorophenylmethyl group balances lipophilicity and electronic effects, whereas methoxy () or nitro () groups introduce stronger electron-donating/withdrawing properties, altering binding affinity and stability .
- Carboxamide Substituents : The N-[(4-fluorophenyl)methyl] carboxamide in the target compound may enhance blood-brain barrier penetration compared to N-phenyl () or N-(trifluoromethoxyphenyl) () groups .
Crystallographic and Intermolecular Interactions
- and highlight that thiazolo[3,2-a]pyrimidines form intermolecular hydrogen bonds and π-halogen interactions. The target compound’s hydroxy group may participate in hydrogen bonding, influencing crystal packing and stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
